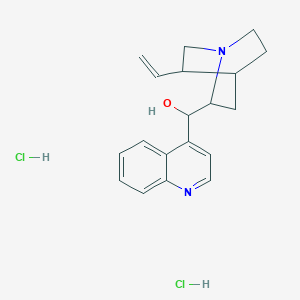

Cinchonine Hydrochloride

説明

特性

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHWLVEEVGMBC-BKUXTCEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339696 | |

| Record name | Cinchonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-11-1, 24302-67-8 | |

| Record name | Cinchonine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, hydrochloride (1:?), (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24302-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024302678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PSQ7YHS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a natural alkaloid belonging to the Cinchona family, and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis. Their appeal lies in their ready availability from natural sources, modular structure allowing for fine-tuning of reactivity and selectivity, and their ability to operate under mild, environmentally benign conditions. This technical guide provides an in-depth exploration of the mechanism of action of cinchonine hydrochloride and its derivatives in asymmetric catalysis, with a focus on their role as bifunctional catalysts. We will delve into the core principles governing their catalytic activity, present quantitative data from key applications, provide detailed experimental protocols, and visualize the proposed catalytic cycles and workflows.

The Core Mechanism: Bifunctional Catalysis

The catalytic prowess of cinchonine and its derivatives stems from their inherent bifunctional nature. The rigid chiral scaffold of the cinchonine molecule positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in close proximity to a Brønsted acidic group (typically a hydroxyl group at the C9 position, or a synthetically introduced moiety such as a thiourea or squaramide group).[1][2] This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a chemical reaction, leading to a highly organized transition state and, consequently, high levels of stereocontrol.

In the case of this compound, the quinuclidine nitrogen is protonated. In many catalytic applications, a pre-catalyst activation step, often involving a base, is necessary to liberate the free amine, which then participates in the catalytic cycle. However, in some instances, the protonated form itself can play a crucial role in the catalytic mechanism, for example, by acting as a chiral Brønsted acid. The hydroxyl group at the C9 position is a key hydrogen bond donor, capable of activating electrophiles such as carbonyls or nitroalkenes, thereby lowering the energy of the transition state.

The Role of the Hydrochloride Salt

The hydrochloride salt of cinchonine can be viewed in several ways depending on the specific reaction conditions:

-

A Pre-catalyst: In many reactions, this compound serves as a stable, crystalline precursor to the active free base catalyst. An external base is added to the reaction mixture to deprotonate the quinuclidine nitrogen, generating the active catalyst in situ.

-

A Component of a Bifunctional System: In certain applications, the protonated amine can act as a Brønsted acid, participating in the activation of the substrate through hydrogen bonding. The chloride ion, while often considered a spectator, can also influence the reaction environment.

-

A Modulator of Activity: The salt form can affect the solubility and stability of the catalyst, which can be advantageous in certain solvent systems.

Key Asymmetric Transformations Catalyzed by Cinchonine and Its Derivatives

Cinchonine-based catalysts have proven effective in a wide array of asymmetric transformations. Below, we focus on two of the most significant examples: the Michael addition and the aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Cinchonine derivatives, particularly those modified with thiourea or squaramide moieties, are highly effective catalysts for this reaction.

Mechanism of Action in Michael Addition:

-

Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a malonate ester or a nitroalkane), increasing its nucleophilicity.

-

Electrophile Activation: The Brønsted acidic group (e.g., the hydroxyl or thiourea N-H) forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin), polarizing it and making it more susceptible to nucleophilic attack.

-

Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst orients the activated nucleophile and electrophile in a specific spatial arrangement, favoring the approach of the nucleophile from one enantiotopic face of the electrophile, thus dictating the stereochemical outcome of the product.

Quantitative Data for Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by a Cinchonine-derived Thiourea Catalyst [3]

| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1 | Dichloromethane | 20 | >99 | 99 | 96 |

| 2 | Toluene | 20 | 98 | 98 | 94 |

| 3 | Diethyl ether | 20 | 97 | 97 | 93 |

| 4 | Tetrahydrofuran | 20 | 96 | 96 | 91 |

| 5 | Acetonitrile | 20 | 95 | 95 | 89 |

| 6 | n-Hexane | 20 | 94 | 94 | 89 |

| 7 | None | 30 | 97 | 92 | 92 |

Asymmetric Aldol Reaction

The aldol reaction, the addition of an enolate to a carbonyl compound, is another fundamental C-C bond-forming reaction. Cinchonine and its derivatives, especially primary amine derivatives, have been successfully employed as catalysts for direct asymmetric aldol reactions.

Mechanism of Action in Aldol Reaction:

-

Enamine Formation: In the case of primary amine derivatives, the catalyst first reacts with a ketone or aldehyde to form a chiral enamine intermediate.

-

Electrophile Activation: The Brønsted acidic functionality of the catalyst (or a co-catalyst) can activate the aldehyde electrophile via hydrogen bonding.

-

Stereocontrolled C-C Bond Formation: The enamine then attacks the activated aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to afford the aldol product and regenerate the catalyst.

Quantitative Data for Asymmetric Aldol Reaction of Isatins with Acetone Catalyzed by a Cinchonine-derived Thiourea Catalyst [1]

| Entry | Isatin Substituent | Time (h) | Yield (%) | ee (%) |

| 1 | H | 24 | 95 | 92 |

| 2 | 5-F | 24 | 96 | 93 |

| 3 | 5-Cl | 24 | 98 | 94 |

| 4 | 5-Br | 24 | 97 | 95 |

| 5 | 5-NO₂ | 12 | 98 | 97 |

| 6 | 5-Me | 36 | 85 | 88 |

| 7 | 5-OMe | 48 | 82 | 85 |

Experimental Protocols

Preparation of a Cinchonine-Derived Thiourea Catalyst[4]

This protocol describes the synthesis of a bifunctional thiourea catalyst derived from cinchonine, which is highly effective in asymmetric Michael additions.

Materials:

-

Cinchonine

-

Diphenyl carbonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

3,5-Bis(trifluoromethyl)aniline

-

Toluene

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 9-epi-amino-cinchonine: A solution of cinchonine (1.0 equiv) in toluene is treated with diphenyl carbonate (1.2 equiv) and DBU (0.1 equiv). The mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 9-O-phenoxycarbonyl derivative. This intermediate is then treated with an excess of a solution of ammonia in methanol at room temperature for 24 hours. The solvent is evaporated, and the residue is purified to give 9-epi-amino-cinchonine.

-

Synthesis of the Thiourea Catalyst: To a solution of 9-epi-amino-cinchonine (1.0 equiv) in DCM is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cinchonine-derived thiourea catalyst.

General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins[3]

Materials:

-

Cinchonine-derived thiourea catalyst (e.g., 10 mol%)

-

Nitroolefin (1.0 equiv)

-

Dimethyl malonate (3.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the nitroolefin (0.2 mmol) in DCM (1.0 mL) is added dimethyl malonate (0.6 mmol).

-

The cinchonine-derived thiourea catalyst (0.02 mmol) is then added, and the reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Visualizations of Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and logical relationships in cinchonine-catalyzed reactions.

Caption: Proposed bifunctional activation in a cinchonine-thiourea catalyzed Michael addition.

Caption: Enamine-based catalytic cycle for a cinchonine-primary amine catalyzed aldol reaction.

Conclusion

This compound and its derivatives are versatile and powerful tools in the realm of asymmetric organocatalysis. Their efficacy is rooted in a bifunctional mechanism of action that allows for the simultaneous activation of both nucleophiles and electrophiles within a well-defined chiral environment. This technical guide has provided an overview of this mechanism, supported by quantitative data and detailed experimental protocols for key transformations. The continued exploration and development of cinchonine-based catalysts promise to yield even more efficient and selective methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

discovery and history of cinchonine hydrochloride

An In-depth Technical Guide to the Discovery and History of Cinchonine Hydrochloride

Executive Summary

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history intertwined with the development of pharmacology and organic chemistry. First isolated in the early 19th century, it belongs to the same class of compounds as the celebrated antimalarial agent, quinine. This compound, the salt form of the alkaloid, enhances its solubility and bioavailability, making it suitable for various research and potential therapeutic applications.[1] This document provides a comprehensive overview of the discovery, history, physicochemical properties, and pharmacological activities of this compound. It details the experimental protocols for its extraction and analysis and visualizes its key signaling pathways, offering a technical resource for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of cinchonine is an integral part of the history of Cinchona alkaloids. The medicinal properties of Cinchona bark were known to the indigenous peoples of South America for centuries before being introduced to Europe in the 17th century as a remedy for fever and malaria.[2][3] However, it was not until 1820 that the active principles were isolated.

French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine and cinchonine from Cinchona bark, marking a pivotal moment in pharmacology and the birth of alkaloid chemistry.[4][5] They identified cinchonine as a distinct compound, a stereoisomer of cinchonidine, that occurs naturally alongside quinine in various Cinchona species, particularly Cinchona succirubra and Cinchona micrantha.[4][6][7] The conversion of cinchonine to its hydrochloride salt was a subsequent development aimed at improving its pharmaceutical properties, notably its stability and solubility in aqueous solutions.[1]

Physicochemical Properties

This compound is a white or faintly yellow crystalline powder.[7][8] Its conversion to a salt form significantly alters its solubility profile compared to the free base, which is practically insoluble in water.

Table 1: Physicochemical Properties of Cinchonine and its Hydrochloride Salt

| Property | Cinchonine | This compound | Citations |

| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₃ClN₂O | [6],[1] |

| Molecular Weight | 294.4 g/mol | 330.85 g/mol | [6],[1] |

| CAS Number | 118-10-5 | 5949-11-1 | [6],[9] |

| Melting Point | ~265°C | Anhydrous: ~215°C (with decomposition) | ,[7] |

| Appearance | White crystalline solid | White to faintly yellow crystalline powder | [4],[8] |

| Solubility (Water) | Practically insoluble | Freely soluble | ,[8] |

| Solubility (Ethanol) | 1 g in 60 ml | Freely soluble | ,[8] |

| Specific Rotation [α]D | +229° (in ethanol) | -78° (c=1, in ethanol) | ,[8] |

| pKa | pK₁ 5.85, pK₂ 9.92 | Not specified |

Pharmacological Activity and Mechanisms of Action

While historically overshadowed by quinine for its antimalarial properties, cinchonine and its hydrochloride salt have been the subject of research for a diverse range of biological activities, including anticancer, anti-inflammatory, and anti-parasitic effects.[10][11][12]

Anticancer Activity via ER Stress-Induced Apoptosis

Recent studies have shown that this compound can activate endoplasmic reticulum (ER) stress-induced apoptosis in human liver cancer cells.[10][13][14] This mechanism involves the upregulation of the chaperone protein GRP78 and the phosphorylation of key ER stress sensors, PERK and eIF2α, ultimately leading to the activation of caspase-3 and programmed cell death.[11][12]

Caption: this compound triggers ER stress, leading to apoptosis in cancer cells.

Otoprotective Effects via PI3K-AKT Signaling

Cinchonine has also been investigated for its protective effects against cisplatin-induced ototoxicity. Cisplatin, a common chemotherapy agent, can cause hearing loss by inducing reactive oxygen species (ROS) accumulation in hair cells, which inhibits the pro-survival PI3K-AKT signaling pathway. Cinchonine can counteract this by activating the PI3K-AKT pathway, thereby suppressing ROS accumulation and preventing apoptosis of auditory hair cells.[15]

References

- 1. This compound | 5949-11-1 [chemicalbook.com]

- 2. History of aminoquinoline preparations: from cinchona bark to chloroquine and hydroxychloroquinon | Tolkushin | Problems of Social Hygiene, Public Health and History of Medicine [journal-nriph.ru]

- 3. [Discovery of the cardiac effectiveness of cinchona bark and its alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cinchonine-occurs in the bark of Cinchona micrantha R & P [epharmacognosy.com]

- 8. 24302-67-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C19H23ClN2O | CID 90453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine is a quinoline alkaloid found naturally in the bark of several species of the Cinchona genus.[1][2] As a stereoisomer of cinchonidine, it is structurally similar to quinine, a well-known antimalarial drug.[1][3] Cinchonine hydrochloride, a salt form of the alkaloid, exhibits various pharmacological activities, including antimalarial properties and the ability to induce apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the natural sources of cinchonine and the methodologies for its extraction and purification, with a focus on protocols relevant to research and drug development.

Natural Sources of Cinchonine

The primary natural sources of cinchonine are trees belonging to the Cinchona genus (family Rubiaceae), native to the Andean forests of South America.[2][5] While many species contain a mixture of quinoline alkaloids, certain species are known for higher concentrations of cinchonine.

Key Cinchona Species:

-

Cinchona micrantha : Specifically noted as a significant source of cinchonine.[6]

-

Cinchona succirubra (Red Cinchona) : Contains a variety of alkaloids, including cinchonine.[1][7] The dried bark of this species contains a minimum of 6% total alkaloids, with 30% to 60% being quinine-type alkaloids.[3]

-

Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana : These species also serve as sources for the extraction of Cinchona alkaloids, including cinchonine.[1][7][8]

The total alkaloid content in the bark of Cinchona species typically ranges from 7% to 12%.[3][5] Quantitative analyses have shown that in some samples, cinchonine can be the dominant alkaloid, with concentrations ranging from 1.87% to 2.30%.[9][10]

Extraction Methodologies

The extraction of cinchonine from Cinchona bark involves initial processing of the raw material, followed by extraction of the total alkaloid content, and subsequent separation and purification of the individual alkaloids. Both classical and modern techniques are employed.

2.1. Preliminary Bark Preparation

Regardless of the extraction method, the initial preparation of the Cinchona bark is a critical step:

-

Harvesting and Drying: Mature bark is harvested, cleaned, and typically dried in the shade to preserve the alkaloid content.[7]

-

Grinding: The dried bark is pulverized into a fine powder (e.g., 60-80 mesh) to increase the surface area for efficient solvent penetration.[7][11][12]

2.2. Conventional Solvent Extraction

This is the most traditional approach, often involving an initial alkaline treatment to liberate the free alkaloids from their salt complexes within the plant matrix.

-

Alkaline Maceration: The powdered bark is moistened with an alkaline solution, such as ammonia, sodium hydroxide, or milk of lime (calcium hydroxide), and allowed to stand.[13] This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Soxhlet Extraction: The alkali-treated bark is then continuously extracted in a Soxhlet apparatus for several hours using an organic solvent like toluene, methanol, or ethanol.[5]

-

Acid-Base Partitioning: The organic extract containing the crude alkaloids is then partitioned with a dilute acid (e.g., sulfuric or hydrochloric acid).[14] The alkaloids move into the acidic aqueous phase as their corresponding salts. The aqueous layer is then separated, and the pH is carefully adjusted with a base (e.g., sodium hydroxide) to precipitate the alkaloids.[12][14]

2.3. Modern Extraction Techniques

To improve efficiency and reduce extraction time and solvent consumption, modern methods have been developed.

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer. One study on Cinchona officinalis identified optimal conditions for UAE as using a 61% aqueous ethanol solution at 25°C for 15 minutes.[5]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. Optimal conditions for MAE of Cinchona officinalis alkaloids were found to be a 65% aqueous ethanol solution at 130°C for 34 minutes.[5]

2.4. Industrial and Chromatographic Methods

-

Ion-Exchange Chromatography: An alternative to solvent-based purification involves an initial extraction with an acidic aqueous solution. The resulting leachate is passed through a cation exchange resin column, which adsorbs the protonated alkaloids.[12][15] The alkaloids are then eluted from the resin using a solvent mixture, such as methanol/ammonia solution.[12] This method significantly reduces the use of organic solvents.[12]

-

Supercritical Fluid Chromatography (SFC): While primarily an analytical technique, SFC has been successfully used for the separation and quantification of Cinchona alkaloids.[9][10] It uses supercritical CO₂ as the main mobile phase, making it an environmentally friendly alternative.[9][10]

Quantitative Data on Extraction and Composition

The following tables summarize quantitative data from various studies on Cinchona alkaloid extraction and bark composition.

Table 1: Comparison of Modern Extraction Methods for Cinchona officinalis Alkaloids

| Method | Optimal Solvent | Temperature (°C) | Time (min) | Yield (mg/g dry weight) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted (MAE) | 65% Ethanol | 130 | 34 | 3.93 ± 0.11 | [5] |

| Ultrasound-Assisted (UAE) | 61% Ethanol | 25 | 15 | 2.81 ± 0.04 | [5] |

| Soxhlet | Methanol w/ 20% Diethylamine | Water Bath | 600 (10 h) | 2.01 ± 0.07 (as quinine) |[5] |

Table 2: Cinchonine Content in Cinchona Bark Samples

| Alkaloid | Content Range (% w/w) | Analytical Method | Reference |

|---|---|---|---|

| Cinchonine | 1.87 - 2.30 | Supercritical Fluid Chromatography (SFC) | [9][10] |

| Quinine | 1.59 - 1.89 | Supercritical Fluid Chromatography (SFC) | [9] |

| Cinchonidine | 0.90 - 1.26 | Supercritical Fluid Chromatography (SFC) | [9] |

| Total Alkaloids | 4.75 - 5.20 | Supercritical Fluid Chromatography (SFC) |[9][10] |

Table 3: Solubility of Cinchonine and its Hydrochloride Salt

| Compound | Solvent | Solubility (1 g dissolves in...) | Reference |

|---|---|---|---|

| Cinchonine | Water | Practically insoluble | [6] |

| Ethanol | 60 mL | [6] | |

| Boiling Ethanol | 25 mL | [6] | |

| Chloroform | 110 mL | [6] | |

| This compound Dihydrate | Water | 20 mL | [6] |

| Boiling Water | 3.5 mL | [6] | |

| Ethanol | 1.5 mL | [6] |

| | Chloroform | 20 mL |[6] |

Detailed Experimental Protocols

Protocol 1: Classical Alkaline Treatment and Solvent Extraction

This protocol is a synthesized method based on traditional laboratory procedures.[12]

-

Alkalinization: Weigh 100 g of finely powdered Cinchona bark. Moisten the powder with a 5% sodium hydroxide solution or milk of lime. Allow the mixture to stand for 1-2 hours to ensure the conversion of alkaloid salts to their free bases.

-

Extraction: Transfer the alkalinized bark powder to a Soxhlet apparatus. Extract with 800 mL of toluene for 6-8 hours.

-

Acid Partitioning: After extraction, cool the toluene extract. Transfer it to a separatory funnel and extract the alkaloids by shaking with 100 mL of 5% sulfuric acid. Repeat the acid extraction twice more with fresh portions of acid.

-

Precipitation: Combine the acidic aqueous layers. While stirring, slowly add a 10% sodium hydroxide solution to adjust the pH. Quinine sulfate will precipitate first at a pH around 6.5-7.0. Filter this precipitate.

-

Cinchonine Precipitation: Continue to add sodium hydroxide to the filtrate to raise the pH to approximately 10. This will precipitate the remaining alkaloids, including cinchonine, quinidine, and cinchonidine.[12]

-

Collection: Filter the crude alkaloid precipitate and dry it at a temperature below 60°C. Further purification is required to isolate cinchonine.

Protocol 2: Direct Extraction for this compound Preparation

This protocol is adapted from a patented method for directly obtaining alkaloid hydrochlorides.[14][16]

-

Initial Extraction: Mix 100 g of pulverized Cinchona bark with a solution of quicklime (2 g) and 6-8% potassium hydroxide. Let the mixture stand for 10-15 hours.[14]

-

Solvent Extraction: Extract the mixture with methanol (e.g., 3 x 300 mL portions) at 70°C for several hours.[14][16]

-

Acidification: Pool the methanol extracts and filter. Acidify the filtrate with 2% hydrochloric acid. Allow the mixture to stand for at least one hour to permit layer separation.

-

pH Adjustment & Precipitation: Collect the aqueous layer. Carefully adjust the pH to 4.5 - 5.5 with a dilute sodium hydroxide or ammonia solution to precipitate the crude alkaloids.[14][16]

-

Purification & Crystallization: Filter and dry the crude precipitate. Dissolve the crude precipitate in hot distilled water (1:5 w/v). Add activated charcoal (approx. 15-20% of the precipitate weight) and stir the mixture at 65-80°C for 30 minutes.[14][16]

-

Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to ambient temperature with continuous stirring. This compound, along with other alkaloid hydrochlorides, will crystallize.

-

Isolation: Collect the crystals by filtration and dry them in a hot air oven at 40-45°C.[14][16] Further chromatographic separation is needed to obtain pure this compound.

Visualizations of Workflows and Pathways

Diagram 1: General Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of this compound from Cinchona bark.

Diagram 2: Cinchonine-Induced ER Stress Apoptotic Pathway

This compound has been shown to activate endoplasmic reticulum (ER) stress-induced apoptosis in human liver cancer cells.[4] This signaling pathway represents a potential mechanism of its anti-cancer activity.

Caption: Simplified signaling pathway of cinchonine-induced apoptosis via ER stress.

References

- 1. Page loading... [guidechem.com]

- 2. prisminltd.com [prisminltd.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Cinchonine [epharmacognosy.com]

- 7. mechotech.in [mechotech.in]

- 8. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 13. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]

- 14. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]

Preliminary Investigation of Cinchonine Hydrochloride's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine hydrochloride, a quinoline alkaloid derived from the bark of the Cinchona tree, has long been recognized for its antimalarial properties.[1] Emerging research, however, has unveiled a broader spectrum of biological activities, positioning it as a compound of significant interest for further pharmacological development. This technical guide provides a comprehensive overview of the preliminary investigations into the biological activities of this compound, with a primary focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for key assays, a summary of quantitative data from preclinical studies, and an exploration of the underlying molecular signaling pathways are presented to facilitate further research and development in this area.

Introduction

Cinchonine, a natural alkaloid, has demonstrated a range of pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[2] Its hydrochloride salt, this compound, offers improved solubility, making it more amenable for experimental studies. The growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology, necessitates a consolidated resource for researchers. This guide aims to provide that resource by detailing the current understanding of this compound's biological effects and the methodologies to investigate them further.

Anticancer Activities

This compound has exhibited promising anticancer effects across a variety of cancer cell lines, including those of the liver, pancreas, cervix, colon, lung, prostate, and skin.[3][4] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that it can trigger apoptosis through both the intrinsic and extrinsic pathways. A key pathway implicated in cinchonine-induced apoptosis is the endoplasmic reticulum (ER) stress pathway.[5] this compound treatment has been shown to upregulate ER stress markers such as GRP78 and CHOP, and promote the phosphorylation of PERK and eIF2α.[3][5] This sustained ER stress leads to the activation of downstream apoptotic effectors, including caspase-3 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[3][5]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been demonstrated to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[6] This antiproliferative effect is, in part, attributed to its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[6]

In Vivo Antitumor Efficacy

Preclinical studies using animal models have provided evidence for the in vivo antitumor effects of this compound. In murine models bearing Ehrlich Ascites Carcinoma (EAC) and S-180 solid tumors, administration of cinchonine resulted in a significant reduction in tumor growth.[6] Similarly, in a xenograft model using human liver cancer cells (HepG2), cinchonine was found to suppress tumor growth.[7]

Quantitative Data on Anticancer Activities

The following tables summarize the quantitative data from various studies investigating the anticancer effects of cinchonine and its hydrochloride salt.

Table 1: In Vitro Cytotoxicity of Cinchonine

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| K562 | Leukemia | NRU Assay | 46.55 | [6] |

| A549 | Lung Cancer | MTT Assay | 76.67 | [8] |

| H1975 | Lung Cancer | MTT Assay | 87.44 | [8] |

| HepG2 | Liver Cancer | MTT Assay | Not specified, dose-dependent inhibition | [7][8] |

| SMCC7721 | Liver Cancer | MTT Assay | Not specified, dose-dependent inhibition | [8] |

| HeLa | Cervical Cancer | Not specified | Not specified, dose-dependent inhibition | [8] |

Table 2: In Vivo Antitumor Activity of Cinchonine

| Tumor Model | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |

| EAC | Mice | 50 mg/kg | 48.49 | [6] |

| S-180 | Mice | 50 mg/kg | 37.86 | [6] |

| HepG2 Xenograft | Nude Mice | Not specified | Significant suppression | [7] |

Anti-inflammatory Activities

Cinchonine has been reported to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.[1][9] The primary mechanism underlying its anti-inflammatory effects appears to be the modulation of the NF-κB signaling pathway. By inhibiting the degradation of IκBα, cinchonine prevents the nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the expression of pro-inflammatory genes.[3]

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

dot

Caption: Cinchonine-induced ER stress-mediated apoptosis pathway.

PI3K/AKT Signaling Pathway

The role of cinchonine in modulating the PI3K/AKT pathway appears to be context-dependent. In some cancer models, it has been shown to inhibit the PI3K/AKT pathway, contributing to its anticancer effects.[3] Conversely, in the context of cisplatin-induced ototoxicity, cinchonine has been found to activate the PI3K/AKT pathway, exerting a protective effect.[10]

Caption: General workflow for the preliminary investigation of this compound.

Conclusion and Future Directions

The preliminary investigations into the biological activities of this compound have revealed its significant potential as a multifaceted therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as ER stress, PI3K/AKT, and NF-κB underscores its promise.

Future research should focus on a more detailed elucidation of its molecular targets and mechanisms of action. Further in vivo studies are warranted to evaluate its efficacy, pharmacokinetics, and safety profile in more clinically relevant animal models. Additionally, exploring the potential for synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The information and protocols provided in this guide serve as a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Network Pharmacology and Experimental Evidence: PI3K/AKT Signaling Pathway is Involved in the Antidepressive Roles of Chaihu Shugan San - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

Cinchonine Hydrochloride as a Stereoisomer of Cinchonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomeric relationship between cinchonine and its diastereomer, cinchonidine, with a focus on their hydrochloride salts. Cinchonine and cinchonidine are prominent members of the cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree.[1][2][3] Their distinct three-dimensional structures, despite sharing the same molecular formula and connectivity, lead to significant differences in their physical, chemical, and biological properties. This guide will delve into their structural nuances, comparative physicochemical properties, spectroscopic differentiation, relevant experimental protocols, and their implications in biological systems and drug development.

The Stereochemical Landscape of Cinchona Alkaloids

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[4] The four principal Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are classic examples of this phenomenon.

Cinchonine and cinchonidine are diastereomers.[5][6] Diastereomers are stereoisomers that are not mirror images of each other.[7][8] This relationship arises from the presence of multiple stereocenters in the molecule. Specifically, cinchonine and cinchonidine have opposite configurations at two key chiral centers: C8 and C9. Due to the mirror-image relationship at these crucial centers, they are often referred to as pseudo-enantiomers.[5][9][10]

The absolute configurations for these alkaloids are:

This inversion of stereochemistry at the C8 and C9 positions, which form the critical β-hydroxyamino segment, is the fundamental reason for their distinct properties and biological activities.[14]

Data Presentation: Physicochemical Properties

The differing spatial arrangements of the functional groups in cinchonine and cinchonidine lead to distinct physicochemical properties. These differences are critical for their separation, characterization, and formulation. While both are typically white crystalline solids, their melting points, solubility, and most notably, their optical activity, are different.[15][16] The hydrochloride salts are often used to improve aqueous solubility.

| Property | Cinchonine | Cinchonidine | Reference(s) |

| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | [16],[17] |

| Molecular Weight | 294.4 g/mol | 294.39 g/mol | [13],[17] |

| Appearance | White crystalline powder | White crystalline powder or fine, colorless needles | [16],[11] |

| Melting Point (°C) | 265 | 200-207 | [11],[18] |

| Specific Rotation [α]ᴅ | +229° (in ethanol) | -115° (c=1, in ethanol) | [18] |

| Solubility | Moderately soluble in water (as hydrochloride), highly soluble in ethanol and chloroform. | Soluble in ethanol, chloroform, and methanol; almost insoluble in cold water. | [16],[11],[18] |

| Density | Not readily available | 1.2 g/cm³ | [18] |

Experimental Protocols

Separation Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and effective method for the separation and quantification of Cinchona alkaloids.[19] The diastereomeric nature of cinchonine and cinchonidine allows for their separation on non-chiral stationary phases.[19]

Objective: To separate cinchonine and cinchonidine from a mixed sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV or Photodiode Array (PDA) Detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (or other suitable buffer, e.g., phosphate)

-

Deionized water

-

Sample containing a mixture of cinchonine and cinchonidine hydrochlorides, dissolved in the mobile phase.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of organic solvent (e.g., a mixture of acetonitrile and methanol) and aqueous buffer. A common mobile phase could be a gradient or isocratic mixture, such as Acetonitrile:Methanol:Aqueous Buffer (pH adjusted). The pH of the aqueous component is crucial for achieving good peak shape and resolution.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a known volume (e.g., 10-20 µL) of the prepared sample solution onto the column.

-

Chromatographic Run: Run the separation under the defined conditions.

-

Detection: Monitor the column effluent using a UV detector at a wavelength where both compounds exhibit strong absorbance (e.g., ~316 nm or ~348 nm).

-

Data Analysis: Identify the peaks corresponding to cinchonine and cinchonidine based on the retention times of pure standards. Quantify the amounts using a calibration curve.

Characterization Protocol: Polarimetry

Polarimetry is a fundamental technique used to distinguish between chiral isomers based on their ability to rotate the plane of polarized light. Since cinchonine is dextrorotatory (+) and cinchonidine is levorotatory (-), this method provides definitive confirmation of their identity after separation.

Objective: To measure the specific rotation of a purified sample of cinchonine or cinchonidine.

Instrumentation:

-

Polarimeter

-

Sodium lamp (for D-line at 589 nm)

-

Polarimeter cell (e.g., 1 dm length)

Reagents:

-

Purified sample of cinchonine or cinchonidine

-

High-purity solvent (e.g., Ethanol)

Methodology:

-

Solution Preparation: Accurately weigh a known amount of the purified sample and dissolve it in a precise volume of the chosen solvent (e.g., ethanol) to prepare a solution of known concentration (c), expressed in g/mL.

-

Instrument Calibration: Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Optical Rotation Measurement: Place the cell in the polarimeter and measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Comparison: Compare the calculated specific rotation with the literature values to confirm the identity of the isomer.

Spectroscopic Differentiation

While sharing the same mass, subtle structural differences between cinchonine and cinchonidine can be detected by various spectroscopic methods.

-

NMR Spectroscopy: ¹³C NMR spectroscopy is particularly powerful for differentiation. The distinct spatial orientation of the substituents around the C8 and C9 carbons in the quinuclidine ring system results in measurable differences in the chemical shifts of the carbon atoms in this moiety.[20]

-

Fluorescence Spectroscopy: Cinchonine and cinchonidine exhibit different fluorescence lifetime profiles. This property can be exploited using phase-modulation fluorimetry to resolve and quantify mixtures of the two isomers without physical separation.[21][22] Cinchonine generally shows a single-exponential fluorescence decay, while cinchonidine displays a double-exponential decay, reflecting a more complex excited-state behavior.[21]

Biological Activity and Relevance in Drug Development

The stereochemistry of Cinchona alkaloids is paramount to their biological function. Their applications range from historical use as antimalarial drugs to modern roles as chiral catalysts in asymmetric synthesis.[1][2][10]

A recent study highlighted the differential effects of cinchonine and cinchonidine in a clinically relevant context: cisplatin-induced ototoxicity (hearing loss), a significant side effect of this common chemotherapy drug. Both cinchonine and cinchonidine were found to protect auditory hair cells from cisplatin-induced damage.[23] The proposed mechanism involves the regulation of the PI3K-AKT signaling pathway, a crucial pathway for cell survival and proliferation.[23]

PI3K-AKT Signaling Pathway in Ototoxicity: Cisplatin treatment leads to an accumulation of reactive oxygen species (ROS) in auditory hair cells. This oxidative stress inhibits the PI3K-AKT pathway, culminating in apoptosis (programmed cell death) of these essential cells. The study demonstrated that pretreatment with either cinchonine or cinchonidine could activate the PI3K-AKT pathway, thereby mitigating ROS accumulation and preventing apoptosis.[23] Molecular docking simulations suggested that both isomers can bind effectively to PIK3CA, the catalytic subunit of PI3K, initiating the protective downstream signaling cascade.[23]

Conclusion

Cinchonine and cinchonidine serve as a quintessential example of the profound impact of stereochemistry on molecular properties and function. As diastereomers, they possess identical chemical formulas but distinct three-dimensional structures, which translates into different physicochemical characteristics, spectroscopic signatures, and biological activities. Understanding these differences is not merely an academic exercise; it is fundamental for professionals in drug discovery and development for the effective separation, characterization, and application of these versatile alkaloids. The ability to harness the specific properties of each stereoisomer, whether as a therapeutic agent or as a chiral catalyst, underscores the critical importance of stereochemical considerations in modern science.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 5. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enantiomers and Diastereomers [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cinchonine - Wikipedia [en.wikipedia.org]

- 11. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 12. researchgate.net [researchgate.net]

- 13. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influence of peripheral groups on the physical and chemical behavior of cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. Cinchonidine [webbook.nist.gov]

- 18. organicintermediate.com [organicintermediate.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Resolution of (+)-cinchonine and (-)-cinchonidine by phase-modulation fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

Cinchonine Hydrochloride: A Comprehensive Technical Review of its Antitumor and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a natural alkaloid derived from the bark of the Cinchona tree, has long been recognized for its medicinal properties, most notably in the treatment of malaria.[1] Its hydrochloride salt, cinchonine hydrochloride, is a more soluble form that has garnered significant attention for its potential therapeutic applications beyond its traditional use.[2] Emerging research has highlighted the promising antitumor and anti-inflammatory activities of this compound, positioning it as a candidate for further investigation in drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Antitumor Potential of this compound

Cinchonine has demonstrated significant anticancer properties across a variety of cancer cell lines, including those of the liver, lung, cervix, and pancreas.[5] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cell proliferation and autophagy, and modulation of critical signaling pathways.[3]

Quantitative Data on Antitumor Activity

The following table summarizes the in vitro cytotoxic and in vivo antitumor effects of cinchonine.

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Lung Cancer | A549 | IC50 | 76.67 µM (24h) | [3] |

| Lung Cancer | H1975 | IC50 | 87.44 µM (24h) | [3] |

| Liver Cancer | HepG2 | Apoptosis Induction | 180 µM (24h) | [3] |

| Liver Cancer | SMCC7721 | Apoptosis Induction | 180 µM (24h) | [3] |

| Cervical Cancer | HeLa | Cell Proliferation Inhibition | 180 µM (48-96h) | [3] |

| Trypanosomiasis | T. evansi | IC50 | 16.96 µM (24h) | [3] |

| Leukemia | K562 | IC50 | 46.55 µM | [6] |

| Lung Cancer (in vivo) | LLC | Tumor Growth Suppression | 0.265-0.530 mg/kg | [3] |

| Sarcoma (in vivo) | S-180 | Tumor Growth Reduction | 37.86% (at 50 mg/kg) | [6] |

| Ehrlich Ascites Carcinoma (in vivo) | EAC | Tumor Growth Reduction | 48.49% (at 50 mg/kg) | [6] |

Signaling Pathways in Antitumor Activity

Cinchonine exerts its antitumor effects by modulating several key signaling pathways. Notably, it activates the endoplasmic reticulum (ER) stress-induced apoptosis pathway.[2] This involves the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[4][7] Furthermore, cinchonine has been shown to inhibit the PI3K/Akt and TAK1 signaling pathways, which are crucial for cancer cell proliferation and survival.[5] The induction of apoptosis is also mediated through the activation of caspase-3 and PARP cleavage.[8] Recent studies have also indicated that cinchonine can suppress autophagy by preventing the maturation of lysosomal hydrolases, leading to the accumulation of reactive oxygen species (ROS) and damaged mitochondria, which further promotes apoptosis.[9]

Caption: Antitumor signaling pathways of this compound.

Experimental Protocols

-

Cell Seeding: Cancer cell lines (e.g., A549, H1975) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Cell Treatment: Cells are treated with this compound at the desired concentration and time point.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[10]

-

Incubation: The cells are incubated in the dark at room temperature for 15-30 minutes.[10]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Tumor Cell Implantation: BALB/c nude mice are subcutaneously or intraperitoneally injected with a suspension of cancer cells (e.g., LLC, HepG2).[3][8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., 0.265-0.530 mg/kg, intratumorally) or a vehicle control for a specified period (e.g., 14 days).[3]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for protein expression).[3]

Anti-inflammatory Potential of this compound

Cinchonine also exhibits notable anti-inflammatory properties, which are attributed to its ability to modulate the production of inflammatory mediators and influence immune cell responses.[1][11]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of cinchonine are linked to its capacity to inhibit the production and release of pro-inflammatory molecules such as prostaglandins and cytokines.[11] It is suggested that cinchonine may interfere with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of these inflammatory mediators.[6][11] Additionally, cinchonine has been shown to inhibit neutrophil chemotaxis and the oxidative stress response.[12] Its anti-obesity effects are also mediated by the suppression of inflammation in fat tissue.[12]

Caption: Anti-inflammatory action of this compound.

Experimental Protocols

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

-

Sample Collection: Culture supernatants from LPS-stimulated cells (as described above) or serum from in vivo models of inflammation are collected.

-

ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for pro-inflammatory cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.

-

Quantification: The concentrations of cytokines are determined by measuring the absorbance and comparing it to a standard curve.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as both an antitumor and anti-inflammatory agent. Its ability to target multiple cancer-related signaling pathways, including those involved in apoptosis, proliferation, and autophagy, makes it an attractive candidate for further oncology research.[4][9] Similarly, its capacity to modulate key inflammatory pathways suggests its potential utility in the management of inflammatory conditions.[11][12]

While the existing data is promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling, as well as the evaluation of its efficacy in a broader range of cancer and inflammatory disease models. The development of optimized formulations and combination therapies could further enhance its clinical applicability. The multifaceted nature of this compound's bioactivity positions it as a valuable lead compound in the development of novel therapeutics.

References

- 1. prisminltd.com [prisminltd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105796558A - Use of cinchonine in preparation of anti-tumor drugs - Google Patents [patents.google.com]

- 11. prisminltd.com [prisminltd.com]

- 12. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Cinchonine Hydrochloride as a Chiral Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of cinchonine hydrochloride as a chiral catalyst in asymmetric synthesis. Cinchonine, a readily available and relatively inexpensive Cinchona alkaloid, serves as a versatile chiral scaffold. Its hydrochloride salt is often employed to enhance solubility and stability. This document outlines the experimental protocols, quantitative data from representative screening studies, and the underlying mechanistic principles for researchers engaged in the development of stereoselective transformations.

Introduction to Cinchonine and its Catalytic Potential

Cinchonine is a natural alkaloid featuring a quinoline ring and a quinuclidine core, with stereocenters that make it an effective chiral auxiliary and organocatalyst.[1] The catalytic activity of cinchonine and its derivatives stems from their ability to act as bifunctional catalysts. The basic quinuclidine nitrogen can deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile and organizing the transition state to favor the formation of one enantiomer.[2][3] The hydrochloride salt of cinchonine is frequently used in catalytic applications.

Experimental Protocols for Catalyst Screening

The initial screening of a chiral catalyst like this compound is a critical step in the development of an asymmetric synthesis. It involves systematically varying reaction parameters to identify conditions that provide both high yield and high enantioselectivity. Below are detailed methodologies for key experiments in a typical screening process, exemplified by an asymmetric Michael addition reaction.

General Procedure for a Trial Asymmetric Michael Addition

A solution of the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents) and the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 equivalent) is prepared in a chosen solvent (0.2 M concentration). To this solution, the this compound catalyst (0.1 equivalents) is added. The reaction mixture is stirred at a specific temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is then quenched, and the crude product is purified by column chromatography. The yield of the purified product is determined, and the enantiomeric excess (ee%) is measured by chiral HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis for Enantiomeric Excess

The enantiomeric excess of the product is determined by chiral stationary phase HPLC. A sample of the purified product is dissolved in the mobile phase (e.g., a mixture of hexane and isopropanol) and injected into the HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The retention times of the two enantiomers are recorded, and the ee% is calculated from the peak areas of the chromatogram.

Quantitative Data from Screening Studies

The following tables summarize representative quantitative data from initial screening studies of cinchonine-derived catalysts in asymmetric reactions. This data illustrates the impact of varying reaction parameters on the yield and enantioselectivity of the desired product.

Screening of Solvents

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | Toluene | 75 | 60 |

| 2 | Dichloromethane | 82 | 75 |

| 3 | Tetrahydrofuran | 68 | 55 |

| 4 | Acetonitrile | 55 | 40 |

| 5 | Methanol | 40 | 20 |

Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone using 10 mol% of a cinchonine derivative at room temperature.

Screening of Catalyst Loading

| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1 | 50 | 30 |

| 2 | 5 | 78 | 65 |

| 3 | 10 | 82 | 75 |

| 4 | 20 | 85 | 76 |

Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone in dichloromethane at room temperature.

Screening of Temperature

| Entry | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 40 | 90 | 60 |

| 2 | 25 (Room Temp.) | 82 | 75 |

| 3 | 0 | 70 | 85 |

| 4 | -20 | 65 | 92 |

| 5 | -40 | 50 | 95 |

Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone using 10 mol% of a cinchonine derivative in dichloromethane.

Mechanistic Insights and Visualizations

The stereochemical outcome of cinchonine-catalyzed reactions is rationalized by the formation of a well-organized transition state where the catalyst, the nucleophile, and the electrophile interact through a network of non-covalent interactions.

Proposed Catalytic Cycle for a Michael Addition

The following diagram illustrates a plausible catalytic cycle for the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone catalyzed by a cinchonine derivative.

Caption: Proposed catalytic cycle for a cinchonine-catalyzed Michael addition.

General Workflow for Initial Catalyst Screening

The logical progression of an initial screening campaign for a chiral catalyst is depicted in the workflow diagram below.

Caption: A general workflow for the initial screening of a chiral catalyst.

Conclusion

The initial screening of this compound as a chiral catalyst is a systematic process aimed at identifying optimal reaction conditions for achieving high yield and enantioselectivity. By methodically evaluating parameters such as solvent, temperature, and catalyst loading, researchers can unlock the potential of this readily available natural product-derived catalyst for a wide range of asymmetric transformations. The bifunctional nature of cinchonine provides a rational basis for its catalytic activity, and further modifications to its structure can lead to even more effective and selective catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

References

Methodological & Application

Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cinchonine hydrochloride and its derivatives as organocatalysts in asymmetric synthesis. The following sections outline the principles, experimental procedures, and expected outcomes for key carbon-carbon bond-forming reactions, offering a valuable resource for the stereoselective synthesis of chiral molecules.

Introduction

Cinchona alkaloids, a class of naturally occurring compounds, have emerged as powerful and versatile organocatalysts in asymmetric synthesis.[1] Their chiral scaffold, featuring both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group, allows them to act as bifunctional catalysts. This dual activation mode enables the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol in a variety of chemical transformations.[1][2] Cinchonine, and its derivatives, are particularly effective in promoting reactions such as Michael additions, aldol reactions, and Mannich reactions, providing access to enantiomerically enriched products that are crucial intermediates in drug discovery and development.[3][4]

Catalytic Principle: Bifunctional Activation

The efficacy of cinchonine-derived catalysts stems from their ability to facilitate a concerted, bifunctional activation of the reacting partners. The tertiary amine of the quinuclidine core acts as a Lewis base, deprotonating the pronucleophile to generate a reactive enolate or enamine intermediate. Simultaneously, the hydroxyl group at the C9 position, or a synthetically installed hydrogen-bond donor like a thiourea or squaramide moiety, acts as a Brønsted acid or hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This cooperative catalysis lowers the activation energy of the reaction and dictates the facial selectivity of the nucleophilic addition.[1][2]

Figure 1: Generalized catalytic cycle for a cinchonine-catalyzed asymmetric reaction.

Experimental Protocols

The following are detailed protocols for two common applications of cinchonine-derived catalysts: an asymmetric Michael addition and an asymmetric aldol reaction.

Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

This protocol describes the enantioselective addition of a 1,3-dicarbonyl compound to a nitroolefin, a powerful method for constructing chiral γ-nitro carbonyl compounds. Cinchonine-derived thiourea catalysts are particularly effective for this transformation.

Materials:

-

Cinchonine-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diyl)bis((cinchonidin-9-yl)methyl)dithiocarbamate)

-

1,3-Dicarbonyl compound (e.g., dimethyl malonate)

-

trans-β-Nitrostyrene

-

Toluene, anhydrous

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the cinchonine-derived thiourea catalyst (0.01 mmol, 1 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst is fully dissolved.

-

Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).

-

Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using a water or ice bath.

-

Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction vigorously for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Figure 2: Experimental workflow for the asymmetric Michael addition.

Asymmetric Aldol Reaction of Azlactones with Aldehydes

This protocol details the enantioselective aldol reaction between an α-alkyl azlactone and an aliphatic aldehyde, catalyzed by a 6'-hydroxy-cinchona alkaloid derivative, to produce β-hydroxy-α-amino acid precursors.[5]

Materials:

-

6'-Hydroxy-cinchona alkaloid catalyst (e.g., 3d as described by Zheng and Deng)[5]

-

α-Alkyl azlactone

-

Aliphatic aldehyde

-

Dichloromethane (DCM), anhydrous

-

4 Å molecular sieves

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

To a dry reaction vial containing 4 Å molecular sieves (10 mg) under an inert atmosphere, add the 6'-hydroxy-cinchona alkaloid catalyst (0.015 mmol, 15 mol%).[5]

-

Add anhydrous dichloromethane (0.2 mL).

-

Add the α-alkyl azlactone (0.1 mmol, 1.0 equiv).

-

Cool the mixture to -20 °C in a cryocooler or a suitable cooling bath.

-

Add the aliphatic aldehyde (0.15 mmol, 1.5 equiv) dropwise.

-

Stir the reaction at -20 °C for the required duration (e.g., 24-48 hours), monitoring by TLC.

-

After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldol product.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[5]

Data Presentation

The following tables summarize representative results for cinchonine-catalyzed asymmetric reactions, showcasing the influence of catalyst structure and reaction conditions on yield and enantioselectivity.

Table 1: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Cinchonine-thiourea (1) | Toluene | RT | 48 | 95 | 92 |

| Cinchonidine-squaramide (5) | DCM | 0 | 72 | 88 | 95 |

| Quinine-derived thiourea (2) | MTBE | RT | 24 | 91 | 97 |

| Cinchonine (10) | Toluene | -20 | 96 | 65 | 78 |

Data compiled from various sources for illustrative purposes.

Table 2: Asymmetric Aldol Reaction of Azlactones with Aldehydes [5]

| Catalyst (mol%) | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 3d (15) | Isovaleraldehyde | DCM | -20 | 48 | 85 | >20:1 | 95 |

| 3d (15) | Propanal | DCM | -20 | 24 | 90 | 15:1 | 92 |

| 3e (15) | Isovaleraldehyde | DCM | -20 | 48 | 82 | >20:1 | 94 |

| 3d (10) | Isovaleraldehyde | Chloroform | -20 | 72 | 78 | 10:1 | 90 |

Catalysts 3d and 3e are pseudo-enantiomers, leading to opposite enantiomers of the product.[5]

Conclusion